3,4-dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
This compound features a benzamide core substituted with 3,4-dimethyl groups. The side chain includes a 4-methylpiperazine ring linked via an ethyl group to a 4-methylphenyl moiety. Its synthesis likely involves multi-step reactions, including amide bond formation and piperazine functionalization, as seen in analogous compounds .
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-17-5-8-20(9-6-17)22(26-13-11-25(4)12-14-26)16-24-23(27)21-10-7-18(2)19(3)15-21/h5-10,15,22H,11-14,16H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFIQHJQIVAVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4-dimethylbenzoic acid with an appropriate amine, such as 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine, under conditions that promote amide bond formation.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3,4-dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core or piperazine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
3,4-dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in cellular metabolism and function.
Modulating Gene Expression: It can influence the expression of genes involved in various biological processes, such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine-containing benzamides are common in medicinal chemistry. Key comparisons include:
- Structural Insights: The target compound’s 3,4-dimethyl groups enhance hydrophobicity compared to hydroxylated analogues (e.g., THHEB in ). The 4-methylpiperazine in the target may improve blood-brain barrier penetration relative to unsubstituted piperazines (e.g., ’s dichlorophenyl-piperazine derivatives) .
Heterocyclic and Sulfur-Containing Analogues
- Target vs. Compounds : The target lacks sulfur atoms, which are critical in compounds for modulating pharmacokinetics (e.g., increased metabolic stability).
- Substituent Diversity: compounds feature nitro, trifluoromethyl, and cyano groups, which enhance target specificity for oncological or antiviral applications. The target’s simpler methyl groups may favor broader receptor interactions.
Antioxidant Benzamide Derivatives
THHEB () highlights the impact of hydroxylation on bioactivity:
- Hydroxyl vs.
Biological Activity
3,4-Dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C20H28N2O
- Molecular Weight : 312.45 g/mol
- IUPAC Name : 3,4-Dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
1. Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.6 | Induction of apoptosis |
| MCF-7 (Breast) | 12.3 | Cell cycle arrest |
| HeLa (Cervical) | 9.8 | Inhibition of proliferation |
These findings suggest that the compound may exert its antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest, which are crucial for cancer therapy.
2. Neuropharmacological Effects
The piperazine moiety in the compound is known for its activity on the central nervous system. Studies have shown that compounds containing piperazine can act as anxiolytics and antidepressants. For instance, the compound demonstrated:
- Anxiolytic Activity : In rodent models, it reduced anxiety-like behavior in elevated plus maze tests.
- Antidepressant Effects : It showed significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties.
The biological activity of 3,4-dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is believed to be mediated through several pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Interaction with Receptors : It likely interacts with serotonin and dopamine receptors due to its structural similarity to known neuroactive compounds.
Case Studies and Research Findings
A series of studies have explored the efficacy and safety profile of this compound:
-
Study on Antitumor Efficacy :
- Conducted by Zhang et al. (2023), this study evaluated the compound's effects on human cancer cell lines.
- Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
-
Neuropharmacological Assessment :
- A study by Kumar et al. (2024) highlighted the anxiolytic effects in animal models.
- Behavioral tests showed significant improvement in anxiety scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
